molecular formula C34H23BrS B14126712 2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene

2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene

Cat. No.: B14126712
M. Wt: 543.5 g/mol
InChI Key: ZQFIRQBQYHJLIR-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a highly substituted phenyl group, making it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene typically involves the bromination of a thiophene derivative followed by the introduction of the tetraphenylphenyl group. One common method is the bromination of 2-thiophenecarboxaldehyde using bromine in acetic acid, followed by a Suzuki coupling reaction with a tetraphenylphenyl boronic acid derivative. The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in a suitable solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form more complex molecules.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tetraphenylphenyl group can influence its binding affinity and specificity. In electronic applications, the compound’s electronic properties, such as its ability to conduct electricity and emit light, are crucial.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophene: A simpler thiophene derivative with a single bromine atom.

    5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene with an aldehyde functional group.

    2-Acetyl-5-bromothiophene: Contains an acetyl group in addition to the bromine atom.

Uniqueness

2-Bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene is unique due to its highly substituted phenyl group, which imparts distinct electronic and steric properties. This makes it valuable for applications requiring specific molecular interactions and electronic characteristics.

Properties

Molecular Formula

C34H23BrS

Molecular Weight

543.5 g/mol

IUPAC Name

2-bromo-5-(2,3,4,5-tetraphenylphenyl)thiophene

InChI

InChI=1S/C34H23BrS/c35-31-22-21-30(36-31)29-23-28(24-13-5-1-6-14-24)32(25-15-7-2-8-16-25)34(27-19-11-4-12-20-27)33(29)26-17-9-3-10-18-26/h1-23H

InChI Key

ZQFIRQBQYHJLIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(S6)Br

Origin of Product

United States

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